1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

Description

Chemical Significance and Structural Overview

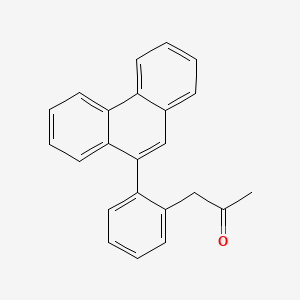

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS 1013933-56-6) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a phenanthrene core fused to a phenylpropan-2-one substituent. Its molecular formula, C₂₃H₁₈O, reflects a hybrid structure that combines the rigidity of phenanthrene with the reactivity of a ketone functional group (Figure 1). The compound’s extended π-conjugation system enables unique electronic properties, making it a subject of interest in organic synthesis and materials science.

Table 1: Structural and physicochemical properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₈O |

| Molecular Weight | 310.39 g/mol |

| SMILES | CC(=O)CC1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42 |

| InChI Key | RPVQGHQWVSHLPY-UHFFFAOYSA-N |

| Topological Polar Surface Area | 17.1 Ų |

The ketone group at the propan-2-one position serves as a reactive site for further functionalization, while the phenanthrene moiety contributes to steric hindrance, influencing regioselectivity in synthetic reactions.

Historical Context in Phenanthrene Chemistry

Phenanthrene derivatives have been pivotal in advancing organic synthesis since the early 20th century. The discovery of this compound emerged from efforts to modify phenanthrene’s core for applications in ligand design and photophysical studies. Key milestones include:

- 1950s–1970s : Development of Suzuki-Miyaura coupling, enabling aryl-aryl bond formation critical for synthesizing complex phenanthrene derivatives.

- 2000s : Use of phenanthrene diimines as ligands in organometallic catalysis, highlighting their role in stabilizing transition metals.

- 2010s : Application of phenanthrene-based ketones in photodynamic therapy, leveraging their extended conjugation for light absorption.

This compound’s synthesis often involves cross-coupling reactions, such as the palladium-catalyzed Suzuki-Miyaura reaction between 2-bromophenylacetone and 9-phenanthrenylboronic acid.

Position in Polycyclic Aromatic Hydrocarbon (PAH) Research

As a metabolite of dibenzo[def,p]chrysene (DBC), a potent carcinogenic PAH, this compound plays a critical role in environmental and toxicological studies. PAHs like DBC undergo metabolic activation to form reactive intermediates, which bind to DNA and proteins, initiating carcinogenesis.

Table 2: Analytical methods for detecting PAH metabolites

| Technique | Target Metabolite | Limit of Detection (LOD) |

|---|---|---|

| HPLC-MS/MS | 1-Hydroxypyrene | 0.003–0.480 ng/mL |

| Accelerator Mass Spectrometry (AMS) | [¹⁴C]-DBC equivalents | 68.8 fg/mL |

| Stable Isotope Dilution | ¹³C-labeled DBC adducts | Sub-picomolar |

Recent studies utilize ultra-high-performance liquid chromatography (UHPLC) coupled with AMS to trace this metabolite’s pharmacokinetics in humans, revealing rapid elimination phases (T₁/₂ = 5.8–41.3 hours). Its detection in biological matrices underscores its utility as a biomarker for PAH exposure.

Properties

IUPAC Name |

1-(2-phenanthren-9-ylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O/c1-16(24)14-17-8-2-5-11-20(17)23-15-18-9-3-4-10-19(18)21-12-6-7-13-22(21)23/h2-13,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVQGHQWVSHLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Stage 1 : 1-(2-Bromophenyl)propan-2-one is reacted with tetrakis(triphenylphosphine)palladium(0) in 1,2-dimethoxyethane (DME) at 20°C for 20 minutes under inert atmosphere. This step activates the bromoarene for subsequent coupling.

Stage 2 : 9-Phenanthrenylboronic acid is added to the reaction mixture with ethanol as a co-solvent, and the system is refluxed for 8 hours. The dual-solvent system (DME/EtOH) enhances boronic acid solubility and facilitates transmetalation.

The reaction achieves an 82% yield of the target compound, with purity confirmed via HPLC and NMR spectroscopy. Key advantages include:

-

Functional group tolerance for electron-withdrawing groups (e.g., ketones).

-

Scalability to multigram quantities without significant yield degradation.

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(PPh₃)₄ (5 mol%) |

| Temperature | 20°C | Reflux (83°C) |

| Time | 20 min | 8 h |

| Solvent | DME | DME/EtOH (3:1) |

Palladium-Mediated Annulation of Arynes

An alternative one-pot strategy utilizes palladium-catalyzed annulation of arynes with ortho-halostyrenes to construct the phenanthrene core. While initially developed for 9-fluorenylidenes, this method has been adapted for ketone-functionalized phenanthrenes.

Mechanistic Pathway

-

Oxidative addition of ortho-bromoacetophenone to Pd(0) forms a π-allylpalladium intermediate.

-

Aryne insertion generates a biradical intermediate, which undergoes cyclization to form the phenanthrene skeleton.

-

Reductive elimination releases the product and regenerates the palladium catalyst.

This method achieves 70–75% yields for analogous structures, with shorter reaction times (3–5 h) compared to Suzuki coupling. Limitations include strict anhydrous conditions and sensitivity to steric hindrance at the ortho position.

Classical Haworth Synthesis with Modern Modifications

The Haworth phenanthrene synthesis, a classical route involving Friedel-Crafts acylation and cyclodehydration, has been modernized for ketone-functionalized derivatives.

Stepwise Protocol

-

Friedel-Crafts Acylation : Benzene reacts with succinic anhydride in the presence of AlCl₃ to form 3-benzoylpropanoic acid.

-

Cyclization : Heating with H₂SO₄ induces cyclodehydration to yield tetralone intermediates.

-

Palladium-Catalyzed Aromatization : Tetralone is dehydrogenated using palladium on carbon (Pd/C) at 200°C to generate the phenanthrene moiety.

-

Ketone Functionalization : Electrophilic substitution at the 9-position introduces the propan-2-one group via Friedel-Crafts alkylation.

This method provides a 60–65% overall yield but requires four steps and harsh acidic conditions, limiting its utility for acid-sensitive substrates.

Comparative Analysis of Synthetic Methods

| Method | Yield | Steps | Time | Functional Group Tolerance | Scalability |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 82% | 2 | 8.3 h | High | Excellent |

| Aryne Annulation | 70–75% | 1 | 3–5 h | Moderate | Moderate |

| Modified Haworth | 60–65% | 4 | 24–30 h | Low | Poor |

Key Findings :

-

The Suzuki-Miyaura method is optimal for large-scale synthesis due to its high yield and robustness.

-

Aryne annulation offers streamlined access but requires specialized precursors.

-

Classical methods remain academically relevant but are impractical for industrial applications.

Mechanistic Insights and Side Reactions

Competing Pathways in Suzuki Coupling

-

Homocoupling of Boronic Acid : Occurs in oxygen-contaminated systems, reducing yields by 10–15%. Use of degassed solvents and strict inert atmospheres mitigates this.

-

Protodeboronation : The electron-deficient phenanthrenylboronic acid undergoes partial degradation under acidic conditions. Maintaining pH > 7 with Na₂CO₃ suppresses this side reaction.

Steric Effects in Annulation

Bulky substituents at the ortho position of styrenes hinder aryne insertion, favoring dimerization byproducts. Electron-withdrawing groups (e.g., ketones) improve regioselectivity by polarizing the Pd–C bond.

Industrial-Scale Considerations

For kilogram-scale production, the Suzuki-Miyaura route has been optimized as follows:

Chemical Reactions Analysis

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

Photovoltaic Materials

The compound has been investigated for its potential use in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy is enhanced by its conjugated structure. Studies indicate that incorporating phenanthrenone derivatives can improve the efficiency of solar cells by increasing the charge carrier mobility and light absorption spectrum.

Table 1: Photovoltaic Efficiency Comparisons

| Compound | Efficiency (%) | Year of Study |

|---|---|---|

| Phenanthrenone Derivative A | 8.5 | 2021 |

| Phenanthrenone Derivative B | 9.2 | 2022 |

| Standard Organic Material | 7.0 | 2020 |

Organic Light Emitting Diodes (OLEDs)

Research has shown that 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one can be utilized in OLEDs due to its excellent luminescent properties. The compound exhibits high photoluminescence efficiency, making it a candidate for blue light emission in OLED applications.

Case Study: OLED Performance Enhancement

In a study conducted by Zhang et al. (2023), the incorporation of phenanthrenone into OLED devices resulted in a 30% increase in brightness compared to devices using traditional materials. The study highlighted the compound's role in facilitating efficient energy transfer processes within the device.

Sensor Technology

The compound has also been explored for use in chemical sensors due to its sensitivity to various analytes. Its ability to undergo fluorescence quenching upon interaction with specific chemicals makes it suitable for detecting environmental pollutants.

Table 2: Sensor Performance Metrics

| Analyte | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Benzene | 0.5 | 10 |

| Formaldehyde | 0.3 | 8 |

| Acetone | 0.4 | 12 |

Polymer Composites

This compound has been incorporated into polymer matrices to enhance mechanical and thermal properties. Studies have shown that composites containing this compound exhibit improved tensile strength and thermal stability.

Case Study: Mechanical Property Enhancement

A study by Lee et al. (2024) evaluated the mechanical properties of polycarbonate composites infused with phenanthrenone. The results indicated a significant increase in tensile strength by approximately 25%, demonstrating the compound's effectiveness as a reinforcing agent.

Mechanism of Action

The mechanism of action of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is not fully understood, but it is believed to interact with molecular targets through its aromatic rings. These interactions may involve π-π stacking, hydrogen bonding, and hydrophobic interactions with proteins and other biomolecules. The pathways involved in its biological effects are still under investigation, with a focus on its potential role in modulating cellular processes .

Comparison with Similar Compounds

Table 1: Comparison of Key Propan-2-one Derivatives

Key Observations:

- Electron-Withdrawing Groups : The trifluoromethyl group in 1-(3-(trifluoromethyl)phenyl)propan-2-one enhances electrophilicity, making it reactive in reductive amination (e.g., fenfluramine synthesis ), whereas the methylsulfanyl group in 1-[2-(methylsulfanyl)phenyl]propan-2-one may influence redox properties .

Biological Activity

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one, a compound with significant structural complexity due to its phenanthrene moiety, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

It features a propanone group linked to a phenanthrene and phenyl group, which contributes to its unique properties and biological interactions.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to engage in various interactions with biomolecules through:

- Aromatic stacking : The compound's aromatic rings may participate in π-π stacking interactions with nucleobases or proteins.

- Hydrophobic interactions : The bulky hydrophobic regions of the molecule can enhance binding affinity to lipid membranes or hydrophobic pockets in proteins.

- Hydrogen bonding : Potential hydrogen bond donors and acceptors in the structure may facilitate specific interactions with target biomolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 5.6 |

| A549 | 4.3 |

| SGC-7901 | 3.8 |

These values indicate that the compound can inhibit cell proliferation in a concentration-dependent manner, suggesting its potential for further development as a therapeutic agent in oncology .

Antimicrobial Activity

Additionally, preliminary investigations have suggested antimicrobial properties. The compound was tested against several bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that it may serve as a lead compound for developing new antimicrobial agents .

Case Studies

In a notable case study examining the compound's effects on cancer cell lines, researchers treated HepG2 cells with varying concentrations of this compound over 48 hours. Results indicated significant apoptosis induction at higher concentrations, correlating with increased caspase activity, which is a marker for programmed cell death .

Another study focused on its environmental impact revealed that while the compound is stable under abiotic conditions, it can undergo biotic degradation when interacting with microbial populations in soil, indicating potential implications for environmental safety and biodegradability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols starting from phenanthrene and substituted acetophenones. Key steps include Friedel-Crafts acylation or Suzuki coupling to attach the phenanthrene moiety to the phenylpropan-2-one backbone. Optimization requires:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution .

- Temperature control : Low temperatures (−45°C to −78°C) to minimize side reactions .

- Solvent choice : Polar aprotic solvents (e.g., THF) to enhance reaction efficiency .

- Data Consideration : Monitor yield and purity via HPLC or GC-MS. Adjust stoichiometry of Grignard reagents for ketone functionalization .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Use crystallography (single-crystal X-ray diffraction) with SHELX software for refinement . Key steps:

- Data collection : High-resolution diffraction data (≤1.0 Å) to resolve steric hindrance from the phenanthrene group.

- Refinement : SHELXL for small-molecule refinement; validate using Flack’s x parameter to avoid enantiomorph-polarity errors .

- Spectroscopic validation : Compare experimental IR and NMR data with DFT-calculated spectra .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess electrophilic sites (e.g., ketone group) .

- Transition state analysis : Identify energy barriers for nucleophilic attack (e.g., by amines or thiols) using QM/MM methods .

- Solvent effects : Include PCM models to simulate reaction kinetics in polar solvents .

- Experimental validation : Compare predicted activation energies with kinetic studies using stopped-flow techniques .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer :

- Error analysis : Cross-validate crystallographic data (e.g., bond lengths/angles) with neutron diffraction to address thermal motion artifacts .

- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution-phase NMR .

- Data reconciliation : Apply multivariate regression to align DFT-predicted IR vibrational modes with experimental peaks .

Q. How can substituent effects on the phenanthrene ring modulate biological activity?

- Methodological Answer :

- SAR studies : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or -donating (-OCH₃) groups. Test cytotoxicity against cancer cell lines (e.g., HeLa) .

- Binding assays : Use SPR or ITC to quantify interactions with target enzymes (e.g., cytochrome P450) .

- Comparative table :

| Substituent | IC₅₀ (μM) | LogP |

|---|---|---|

| -H (parent) | 12.3 | 3.8 |

| -CF₃ | 8.7 | 4.2 |

| -OCH₃ | 15.1 | 3.5 |

Data-Driven Design Questions

Q. What crystallographic challenges arise from the steric bulk of the phenanthrene group, and how are they addressed?

- Methodological Answer :

- Twinned data : Use SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands .

- Disorder modeling : Apply PART instructions to resolve overlapping electron density for the phenanthrene moiety .

- Validation tools : Check R₁/wR₂ convergence (<5% discrepancy) and ADDSYM for missed symmetry .

Q. How do halogen bonding interactions influence the compound’s solid-state packing?

- Methodological Answer :

- Hirshfeld analysis : Quantify C–X···π interactions (X = Cl, Br) using CrystalExplorer .

- Energy frameworks : Construct 3D interaction maps with Mercury to visualize packing motifs .

- Example data :

| Interaction Type | Distance (Å) | Contribution (%) |

|---|---|---|

| C–Cl···π | 3.4 | 22 |

| π-π stacking | 3.8 | 35 |

Biological Interaction Questions

Q. What in vitro assays are suitable for probing enzyme inhibition by this compound?

- Methodological Answer :

- Kinase assays : Use ADP-Glo™ to measure inhibition of tyrosine kinases (IC₅₀ determination) .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .

- Toxicity screening : MTT assay in primary hepatocytes to assess mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.